![molecular formula C17H11NO3 B414950 1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione CAS No. 6616-32-6](/img/structure/B414950.png)
1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a naphthoquinoline core with hydroxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can lead to the formation of the quinoline core, followed by further functionalization to introduce the hydroxy and methyl groups .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets. The hydroxy and quinoline groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound can interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
- 3H-Naphtho[1,2,3-de]quinoline-2,7-dione
- 6-Amino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- 2-Hydroxy-3-aza-benzanthrone
Uniqueness: 1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both hydroxy and methyl groups enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
16-hydroxy-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c1-18-12-8-4-7-11-13(12)14(16(20)17(18)21)9-5-2-3-6-10(9)15(11)19/h2-8,20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNRWBVQVQHXRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=C(C1=O)O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
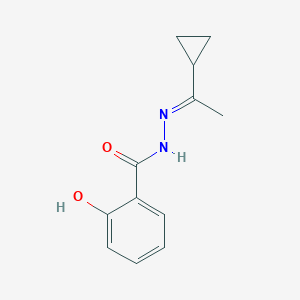
![5,5-Dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione 2-oxime](/img/structure/B414870.png)

![Methyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate](/img/structure/B414874.png)
![(4-methylphenyl)-[2,2,4-trimethyl-6-[2,2,4-trimethyl-1-(4-methylbenzoyl)-3H-quinolin-4-yl]quinolin-1-yl]methanone](/img/structure/B414877.png)
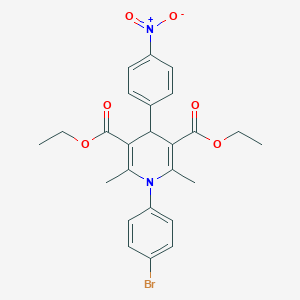
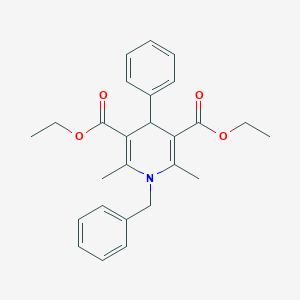
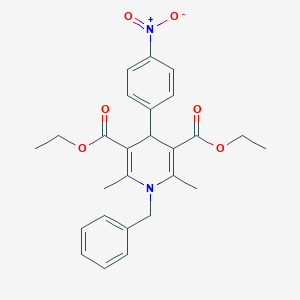
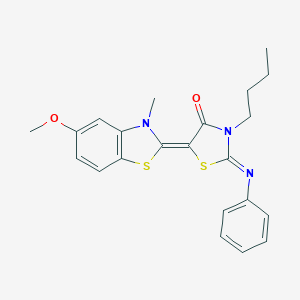
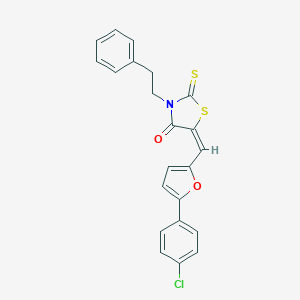
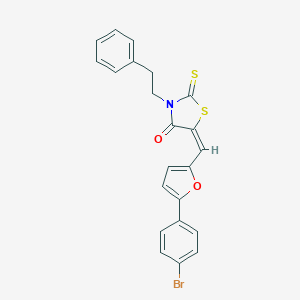
![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B414888.png)
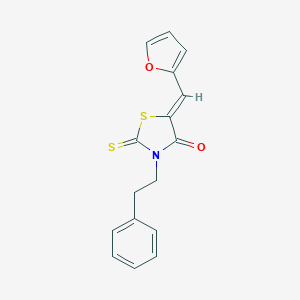
![2-((1-Butyramido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B414890.png)
